ML133 HCL

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El clorhidrato de ML133 se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología y la medicina. Algunas de sus aplicaciones incluyen:

Química: Estudiando las propiedades y el comportamiento de los canales de potasio.

Biología: Investigando el papel de los canales de potasio en los procesos celulares.

Medicina: Explorando posibles aplicaciones terapéuticas para afecciones relacionadas con la disfunción de los canales de potasio.

Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a los canales de potasio

Mecanismo De Acción

El clorhidrato de ML133 ejerce sus efectos inhibiendo selectivamente la familia Kir2 de canales de potasio rectificadores hacia adentro. El compuesto se une a los canales de potasio, bloqueando el flujo de iones de potasio y regulando así la excitabilidad de la membrana y la señalización celular. Los objetivos moleculares incluyen los canales Kir2.1, Kir2.2, Kir2.3 y Kir2.6 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de clorhidrato de ML133 implica la reacción de 1-naftilmetilamina con cloruro de 4-metoxibencilo en presencia de una base, seguida de la adición de ácido clorhídrico para formar la sal de clorhidrato. Las condiciones de reacción típicamente incluyen:

Solvente: Diclorometano anhidro

Base: Hidróxido de sodio o carbonato de potasio

Temperatura: Temperatura ambiente

Tiempo de reacción: Varias horas

Métodos de producción industrial

La producción industrial de clorhidrato de ML133 sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Reactores a gran escala: Para acomodar el mayor volumen de reactivos

Sistemas automatizados: Para el control preciso de las condiciones de reacción

Purificación: Utilizando técnicas como la recristalización y la cromatografía para asegurar la alta pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de ML133 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el grupo metoxilo y el grupo amina.

Reactivos y condiciones comunes

Oxidación: Se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Se puede reducir utilizando reactivos como el hidruro de litio y aluminio.

Sustitución: Experimenta reacciones de sustitución nucleofílica con reactivos como los haluros de alquilo.

Principales productos formados

Oxidación: Formación de las correspondientes cetonas o ácidos carboxílicos.

Reducción: Formación de las correspondientes aminas o alcoholes.

Sustitución: Formación de varios derivados sustituidos dependiendo de los reactivos utilizados.

Comparación Con Compuestos Similares

Compuestos similares

ML365: Otro inhibidor selectivo de los canales de potasio.

Dacarbazina: Utilizado en aplicaciones de investigación similares pero con diferentes objetivos moleculares.

Clorhidrato de verapamilo: Un bloqueador de los canales de calcio con diferentes mecanismos de acción

Unicidad

El clorhidrato de ML133 es único debido a su alta selectividad para la familia Kir2 de canales de potasio, lo que lo convierte en una herramienta valiosa para estudiar estos canales específicos sin afectar otros tipos de canales de potasio. Esta selectividad lo distingue de otros compuestos similares que pueden tener efectos inhibitorios más amplios o menos específicos .

Actividad Biológica

ML133 hydrochloride is a selective inhibitor of inward rectifier potassium channels, particularly the Kir2.x family. This compound has garnered attention for its potential therapeutic applications in various physiological and pathological contexts. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Overview of ML133 Hydrochloride

- Chemical Formula : C19H19NO·HCl

- Molecular Weight : 313.82 g/mol

- CAS Number : 1222781-70-5

- Purity : ≥99% (HPLC)

- Storage Conditions : Store at +4°C

ML133 primarily targets the Kir2.x potassium channels, which are crucial for maintaining the resting membrane potential and regulating cellular excitability. It has been shown to inhibit Kir2.1 with an IC50 of 1.8 μM at pH 7.4, demonstrating significant potency against this channel compared to others in the Kir family (see Table 1) .

Selectivity Profile

The selectivity of ML133 is notable, as it exhibits minimal effects on other potassium channels, including:

- Kir1.1 : IC50 > 300 μM (insensitive)

- Kir4.1 : IC50 = 76 μM

- Kir7.1 : IC50 = 33 μM

This selectivity makes ML133 a valuable tool for studying Kir2.x channel functions .

Inhibition of Microglial Activation

Research indicates that ML133 can modulate microglial activation by inhibiting Kir2.1 channels, which reduces reactive oxygen species (ROS) production in microglia primed by interferon-gamma (IFN-γ). This suggests a potential therapeutic avenue for neuroinflammatory conditions .

Endothelial Progenitor Cell Function

In studies involving endothelial progenitor cells (EPCs), ML133 treatment led to:

- Enhanced EPC Functions : Increased migration, adhesion, and differentiation into endothelial cells.

- Autophagy Activation : ML133 promoted autophagic processes, which were linked to its effects on EPC functionality.

- In Vivo Efficacy : Transplantation of ML133-treated EPCs into injured arterial segments resulted in improved re-endothelialization and reduced neointima formation .

Table 1: IC50 Values of ML133 on Various Kir Channels

| Channel | IC50 (μM) at pH 7.4 | Selectivity |

|---|---|---|

| Kir2.1 | 1.8 | Highly selective |

| Kir2.2 | 2.9 | Moderate |

| Kir2.3 | 4.0 | Moderate |

| Kir2.6 | 2.8 | Moderate |

| Kir1.1 | >300 | Insensitive |

| Kir4.1 | 76 | Weak activity |

| Kir7.1 | 33 | Weak activity |

Propiedades

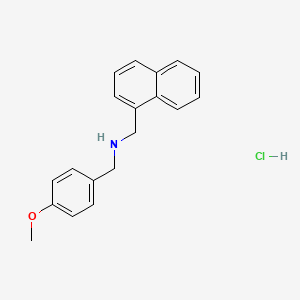

IUPAC Name |

1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO.ClH/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17;/h2-12,20H,13-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQIBUUFXDPHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10658031 | |

| Record name | 1-(4-Methoxyphenyl)-N-[(naphthalen-1-yl)methyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222781-70-5 | |

| Record name | 1-(4-Methoxyphenyl)-N-[(naphthalen-1-yl)methyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1222781-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ML133 Hydrochloride interact with its target and what are the downstream effects?

A1: ML133 Hydrochloride acts as a Kir2.1 channel blocker. [] Kir2.1 channels are inwardly rectifying potassium channels that play a role in maintaining the resting membrane potential of cells. By blocking these channels, ML133 Hydrochloride disrupts the flow of potassium ions, which in the context of the study, helps prevent hypoxia-induced apoptosis in microglia BV2 cells. This protective effect is attributed to the modulation of apoptotic pathways, including the downregulation of pro-apoptotic proteins Bax and cleaved caspase-3, and upregulation of the anti-apoptotic protein Bcl-2. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.